molecular formula C17H18N4O3 B2436153 Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate CAS No. 2034232-44-3

Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate

Cat. No.: B2436153
CAS No.: 2034232-44-3
M. Wt: 326.356
InChI Key: LDOMLQJBRVGILJ-UHFFFAOYSA-N
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Description

“Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Organocatalysis in Asymmetric Synthesis

A study by Kaur et al. (2018) introduces a novel pyrrolidine-carbamate-based compound as an efficient chiral organocatalyst for asymmetric Michael addition of ketones to nitroolefins. The resulting Michael adducts were achieved with high yields and excellent stereoselectivity, highlighting its potential in producing enantiomerically enriched compounds (Kaur et al., 2018).

Herbicidal Activity

Nakayama et al. (2012) explored the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates and their herbicidal activities. They found that specific combinations of substituents on the pyridine ring lead to superior herbicidal activity without showing phytotoxicity in transplanted rice, demonstrating the potential of such compounds in agricultural applications (Nakayama et al., 2012).

Electropolymerization and Material Development

Schneider et al. (2017) discussed the use of aromatic pyrrole derivatives, including compounds similar in structure to Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate, in the development of self-assembled monolayers. These monolayers were utilized to improve the properties of copolymerized poly(pyrrole) layers, indicating their application in advanced material synthesis (Schneider et al., 2017).

Cycloaddition Reactions for Pyrrolidine Synthesis

Żmigrodzka et al. (2022) examined the synthesis of pyrrolidines via [3+2] cycloaddition, showcasing the importance of pyrrolidines in both medicinal chemistry and industrial applications. Their work emphasizes the versatility of pyrrolidine derivatives in synthesizing biologically active compounds (Żmigrodzka et al., 2022).

Catalysis and Reaction Mechanisms

Research by Sankaralingam and Palaniandavar (2014) demonstrated the use of bis(pyridin-2-ylmethyl)amine derivatives in diiron(III) complexes as catalysts for selective hydroxylation of alkanes. This study suggests the potential of pyridine derivatives in mimicking enzymatic functions and enhancing catalytic processes (Sankaralingam & Palaniandavar, 2014).

Properties

IUPAC Name

pyridin-2-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16-5-3-9-21(16)15-10-13(6-8-19-15)11-20-17(23)24-12-14-4-1-2-7-18-14/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMLQJBRVGILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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